Isophthalic acid, ethyl phenyl ester

Description

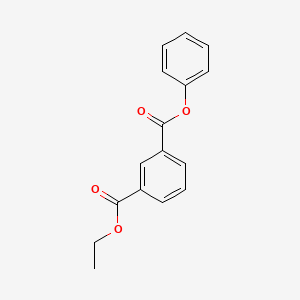

Isophthalic acid, ethyl phenyl ester (IUPAC name: ethyl phenyl isophthalate) is an aromatic diester derived from isophthalic acid (1,3-benzenedicarboxylic acid). This compound features two ester groups: one ethyl phenyl moiety and another substituent, typically a methyl or aryl group, depending on synthesis pathways. It is structurally characterized by a central benzene ring with carboxylate groups at the 1- and 3-positions, esterified with ethyl phenyl and other functional groups.

Isophthalic acid esters are widely utilized in polymer chemistry, liquid crystal technology, and microbial biomineralization processes. For example, ethyl phenyl derivatives of isophthalic acid have been identified in microbial metabolites that enhance calcium carbonate precipitation in Martian regolith simulants . Additionally, they serve as intermediates in synthesizing bent-core liquid crystals, where the ester linkage direction significantly influences mesophase behavior .

Properties

CAS No. |

63663-15-0 |

|---|---|

Molecular Formula |

C16H14O4 |

Molecular Weight |

270.28 g/mol |

IUPAC Name |

1-O-ethyl 3-O-phenyl benzene-1,3-dicarboxylate |

InChI |

InChI=1S/C16H14O4/c1-2-19-15(17)12-7-6-8-13(11-12)16(18)20-14-9-4-3-5-10-14/h3-11H,2H2,1H3 |

InChI Key |

RJLNSBHHLUAXMC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)C(=O)OC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Isophthalic acid, ethyl phenyl ester can be synthesized through the esterification of isophthalic acid with ethyl phenyl alcohol. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The reaction is both slow and reversible, so it is often conducted under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of acid chlorides or acid anhydrides as intermediates. These compounds react with ethyl phenyl alcohol in the presence of a base to form the ester. This method is advantageous as it often results in higher yields and faster reaction times compared to direct esterification .

Chemical Reactions Analysis

Types of Reactions

Isophthalic acid, ethyl phenyl ester undergoes several types of chemical reactions, including:

Reduction: Reduction of the ester with reagents like lithium aluminum hydride can yield primary alcohols.

Substitution: The ester can participate in nucleophilic acyl substitution reactions, where the ester group is replaced by another nucleophile.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

Hydrolysis: Isophthalic acid and ethyl phenyl alcohol.

Reduction: Primary alcohols.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Isophthalic acid, ethyl phenyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of isophthalic acid, ethyl phenyl ester involves its interaction with various molecular targets. For instance, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water, facilitated by protonation of the carbonyl oxygen . In reduction reactions, the ester is reduced to an alcohol through the transfer of hydride ions from the reducing agent .

Comparison with Similar Compounds

Structural and Functional Group Variations

Isophthalic acid esters vary based on substituents attached to the carboxylate groups. Key structural analogs include:

Key Observations :

- Substituent Effects : Halogenated derivatives (e.g., 2,5-dichlorophenyl) enhance thermal stability and are used in high-performance polymers . In contrast, methoxyethyl groups improve solubility in microbial systems .

- Ester Linkage Direction: Isophthalic acid esters exhibit distinct mesophase behavior in liquid crystals compared to resorcinol-derived analogs due to the 1,3-substitution pattern, which creates a bent molecular geometry .

Thermal and Mesomorphic Properties

- Thermal Stability: Halogenated isophthalic esters (e.g., 2,5-dichlorophenyl) exhibit higher decomposition temperatures (>300°C) compared to non-halogenated analogs (~250°C) due to stronger C-Cl bonds .

- Liquid Crystalline Behavior: Bent-core isophthalic esters form smectic phases, whereas resorcinol-based esters favor nematic phases. The 1,3-substitution in isophthalic derivatives reduces molecular symmetry, enabling broader mesophase ranges .

Research Findings and Trends

- Liquid Crystal Innovation: Isophthalic acid esters are gaining traction in bent-core liquid crystal design due to their tunable mesophases, though resorcinol derivatives remain more common .

- Sustainability Concerns : Phthalic acid esters face regulatory scrutiny due to endocrine-disrupting properties, driving research into safer isophthalic alternatives .

- Space Applications : Ethyl phenyl isophthalate derivatives are being tested in extraterrestrial construction materials, leveraging their role in microbial-mediated regolith consolidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.